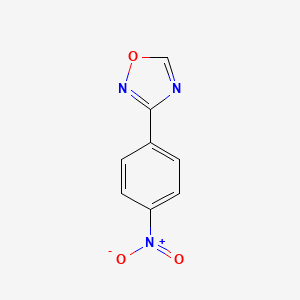

3-(4-硝基苯基)-1,2,4-恶二唑

描述

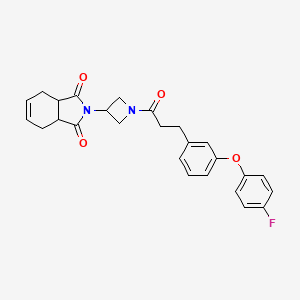

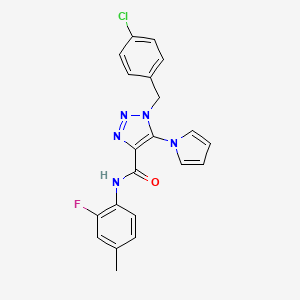

“3-(4-Nitrophenyl)-1,2,4-oxadiazole” is a compound that contains an oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. The “4-Nitrophenyl” part of the name indicates that there is a nitro group (-NO2) attached to the phenyl ring .

Synthesis Analysis

The synthesis of compounds similar to “3-(4-Nitrophenyl)-1,2,4-oxadiazole” has been reported in the literature. For example, a compound with a 1,3,4-thiadiazole ring was synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . Another example involves the synthesis of 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole .Molecular Structure Analysis

The molecular structure of “3-(4-Nitrophenyl)-1,2,4-oxadiazole” would consist of an oxadiazole ring attached to a phenyl ring with a nitro group. The exact structure could not be found, but a similar compound, 3-Hydroxy-3-(4-nitrophenyl)-1-(2-pyridinyl)-1-propanone, has been reported .科学研究应用

合成和材料表征

3-(4-硝基苯基)-1,2,4-恶二唑衍生物已被合成并表征了其材料性质。例如,Abboud 等人 (2017) 的一项研究探索了含有 1,3,4-恶二唑环和硝基末端基团的中间相材料的合成。这些化合物表现出受硝基和杂环 1,3,4-恶二唑环存在影响的各种液晶相,展示了在材料科学应用中的潜力 (Abboud, Lafta, & Tomi, 2017).

腐蚀抑制

Lagrenée 等人 (2001) 研究了 2,5-双(4-硝基苯基)-1,3,4-恶二唑对低碳钢腐蚀的影响。该研究强调了恶二唑作为缓蚀剂的潜力,其中特定衍生物以不同的方式影响腐蚀过程 (Lagrenée 等人,2001).

抗菌和抗真菌特性

研究还深入研究了 3-(4-硝基苯基)-1,2,4-恶二唑衍生物的抗菌和抗真菌特性。Aziz‐ur‐Rehman 等人 (2013) 合成了 5-(3-硝基苯基)-1,3,4-恶二唑-2-硫醇的 S-取代衍生物,发现其对各种细菌具有显着的活性,表明它们在开发新型抗菌药物中的潜力 (Aziz‐ur‐Rehman 等人,2013).

中枢神经系统 (CNS) 抑制活性

Singh 等人 (2012) 合成了 1,3,4-恶二唑的取代衍生物,包括具有 4-硝基苯基基团的化合物,并评估了它们的中枢神经系统抑制活性。这些化合物显示出作为具有潜在治疗应用的中枢神经系统抑制剂的希望 (Singh, Sharma, Sharma, Upadhyay, & Kumar, 2012).

绿色合成方法和生态友好型方案

Zhu 等人 (2015) 开发了一种绿色合成方法来制备 2-芳基-1,3,4-恶二唑,其特点是产率高、简单、水基反应介质且不添加催化剂。这突出了合成此类化合物的环境友好性和效率 (Zhu, Zou, Shao, & Li, 2015).

属性

IUPAC Name |

3-(4-nitrophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-11(13)7-3-1-6(2-4-7)8-9-5-14-10-8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOHXJCKLMGBFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((2-chlorobenzyl)thio)-5-methyl-N-(pyridin-3-yl)-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2607479.png)

![(2S)-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B2607486.png)

![[(3S,4R)-4-Isothiocyanatooxolan-3-yl] methanesulfonate](/img/structure/B2607488.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2607493.png)

![(1R,2S,5S)-5-Propan-2-ylbicyclo[3.1.0]hexan-2-amine;hydrochloride](/img/structure/B2607501.png)